3-(4-ethoxy-3-methoxyphenyl)prop-2-enal
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Overview
Description
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal is an organic compound with the molecular formula C12H14O3. It is a derivative of cinnamaldehyde, characterized by the presence of ethoxy and methoxy groups on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with an appropriate reagent under controlled conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Derivatives with different functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)prop-2-enal: Lacks the ethoxy group, making it less hydrophobic.
3-(4-hydroxy-2-methoxyphenyl)prop-2-enal: Contains a hydroxyl group, which can alter its reactivity and solubility.
3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enal: Has additional hydroxyl groups, increasing its potential for hydrogen bonding.
Uniqueness
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal is unique due to the presence of both ethoxy and methoxy groups, which influence its chemical properties and reactivity. These groups can enhance its solubility in organic solvents and affect its interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
VXJZAUFOSKBXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC=O)OC |
Origin of Product |
United States |
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